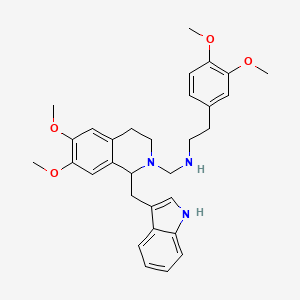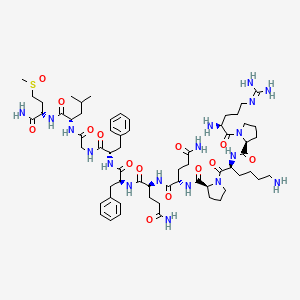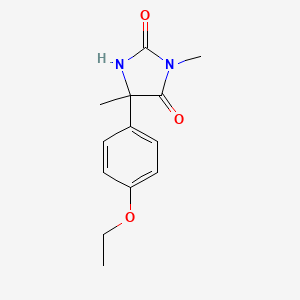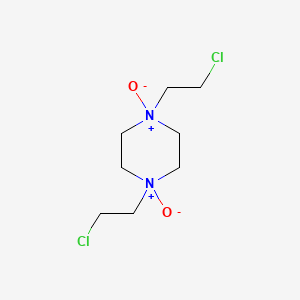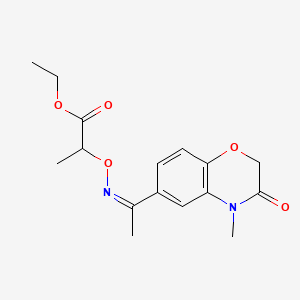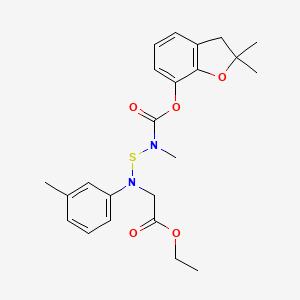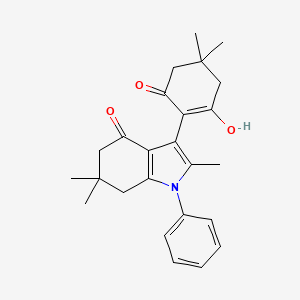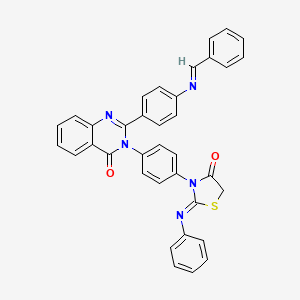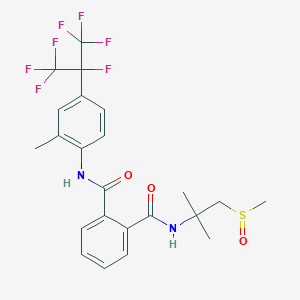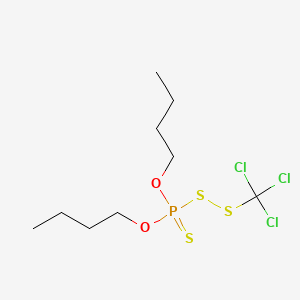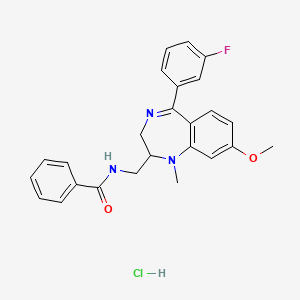
Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound that belongs to the benzodiazepine class This compound is characterized by its unique structure, which includes a benzamide core linked to a benzodiazepine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. This is typically carried out using a fluorinated benzene derivative and a strong base.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through standard alkylation reactions using appropriate alkyl halides and bases.
Formation of the Benzamide Linkage: The final step involves the formation of the benzamide linkage through an amide coupling reaction. This is typically achieved using a coupling reagent such as carbodiimide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzodiazepine core, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of anxiety, insomnia, and other neurological disorders.
Biological Research: The compound is used in studies investigating the role of benzodiazepine receptors in various physiological processes.
Pharmacology: It is used to study the pharmacokinetics and pharmacodynamics of benzodiazepine derivatives.
Chemical Biology: The compound is used as a tool to investigate the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with benzodiazepine receptors in the central nervous system. The compound binds to these receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) and leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine derivative with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Benzamide, N-((5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorophenyl group and the methoxy substituent contribute to its unique binding affinity and selectivity for benzodiazepine receptors, differentiating it from other benzodiazepine derivatives.
Propriétés
Numéro CAS |
83736-92-9 |
|---|---|
Formule moléculaire |
C25H25ClFN3O2 |
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
N-[[5-(3-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H24FN3O2.ClH/c1-29-20(16-28-25(30)17-7-4-3-5-8-17)15-27-24(18-9-6-10-19(26)13-18)22-12-11-21(31-2)14-23(22)29;/h3-14,20H,15-16H2,1-2H3,(H,28,30);1H |
Clé InChI |
GJMHEZQWPAFUGO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CN=C(C2=C1C=C(C=C2)OC)C3=CC(=CC=C3)F)CNC(=O)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


